2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane
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Overview
Description
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane is a complex organic compound that features a chloromethyl group, a nitrophenyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane typically involves multiple steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Introduction of the Chloromethyl Group: This step often involves the chloromethylation of the dioxolane ring using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Nitrophenyl Group: This can be done through a coupling reaction, such as a Heck reaction, where the nitrophenyl group is introduced to the butadiene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly
Properties
CAS No. |
2499-47-0 |
---|---|
Molecular Formula |
C14H14ClNO4 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H14ClNO4/c15-11-14(19-9-10-20-14)8-2-1-3-12-4-6-13(7-5-12)16(17)18/h1-8H,9-11H2/b3-1+,8-2+ |
InChI Key |
GGHSZBCEDMGJEK-OWEXKTHJSA-N |
Isomeric SMILES |
C1COC(O1)(CCl)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(O1)(CCl)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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